3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide
Description
This compound features a 3,5-dimethyl-substituted benzamide core linked via an ethyl chain to an indole moiety. The indole’s 3-position is functionalized with a sulfanyl group connected to a carbamoylmethyl group, which is further substituted with a 4-(trifluoromethoxy)phenyl ring.
Properties
IUPAC Name |
3,5-dimethyl-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26F3N3O3S/c1-18-13-19(2)15-20(14-18)27(36)32-11-12-34-16-25(23-5-3-4-6-24(23)34)38-17-26(35)33-21-7-9-22(10-8-21)37-28(29,30)31/h3-10,13-16H,11-12,17H2,1-2H3,(H,32,36)(H,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USAJFEGUOFIHQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using a suitable trifluoromethoxy reagent.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting an amine with a benzoyl chloride derivative under basic conditions.
Coupling Reactions: The final coupling of the indole core with the benzamide moiety can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the indole and benzamide rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Thione Derivatives ()
Compounds 7–9 in are 1,2,4-triazole-3-thiones with sulfonylphenyl and difluorophenyl substituents. Key comparisons:
- Functional Groups : The target compound’s sulfanyl (-S-) group contrasts with the sulfonyl (-SO₂-) in triazoles, reducing electron-withdrawing effects but enhancing nucleophilic reactivity .
- Tautomerism : Both systems exhibit tautomerism, but the target’s indole-sulfanyl group may favor a single tautomer, unlike the equilibrium observed in triazole-thiones .
- Spectroscopic Data : The absence of C=O IR bands in triazoles (1663–1682 cm⁻¹) versus the preserved benzamide carbonyl in the target suggests divergent electronic environments.
Table 1: Structural and Functional Comparisons
Benzamide-Based Pesticides ()
Flutolanil (N-(3-isopropoxyphenyl)-2-(trifluoromethyl)benzamide) shares a benzamide scaffold but differs in substituents:
- Trifluoromethoxy vs.
- Substituent Positioning : The 3,5-dimethyl groups on the target’s benzamide may enhance steric hindrance compared to flutolanil’s 3-isopropoxy group, impacting target selectivity.
Sulfanyl vs. Sulfonyl Derivatives
highlights sulfonyl-containing triazoles, while the target compound employs a sulfanyl linker. Sulfonyl groups are stronger electron-withdrawing moieties, which could reduce nucleophilicity but improve solubility compared to sulfanyl groups .
Research Findings and Implications
- Binding Interactions : The trifluoromethoxy group’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, akin to fluorinated pesticides .
- Metabolic Stability : The indole-sulfanyl group in the target compound could be susceptible to oxidative metabolism, unlike the more stable sulfonyl groups in triazoles .
- Synthetic Challenges : Unlike triazoles synthesized via cyclocondensation , the target’s indole-ethyl-benzamide structure may require multi-step alkylation and coupling reactions.
Biological Activity
3,5-Dimethyl-N-(2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 437.48 g/mol. The presence of trifluoromethoxy and indole moieties suggests potential interactions with biological targets, particularly in cancer and inflammatory pathways.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N3O2S |
| Molecular Weight | 437.48 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 540.6 °C |
| LogP | 6.138 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications of the indole and benzamide structures can enhance their potency against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Mechanism of Action : The compound may exert its effects by targeting specific oncogenic pathways, including the inhibition of mitotic spindles in centrosome-amplified cancer cells, leading to multipolar mitosis and cell death .
- In Vitro Studies : In vitro assays have demonstrated that related compounds can inhibit cell growth in human cancer cell lines with IC50 values in the micromolar range. For example, derivatives with similar structures showed IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, possibly through the modulation of cytokine release or inhibition of inflammatory mediators. Compounds with similar functional groups have been reported to reduce inflammation in various models.
Case Studies
Several studies highlight the biological activity of similar compounds:
- Study on Indole Derivatives : A study focused on indole-based compounds showed that they could effectively inhibit specific kinases involved in cancer progression. The introduction of trifluoromethoxy groups enhanced the binding affinity to these targets .
- Antitubercular Activity : Another study evaluated a series of benzamide derivatives for their antitubercular activity, revealing significant inhibitory effects against Mycobacterium tuberculosis, suggesting that structural similarities may confer similar biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
